molecular formula C21H18F3N3O3S B320529 N-(3-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-(3-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B320529
M. Wt: 449.4 g/mol
InChI Key: POULXSMETUMBDC-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound that features a combination of aromatic rings, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with the appropriate aromatic aldehyde and amine, the pyrimidine ring can be synthesized through a condensation reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Coupling with the Hydroxyphenyl Group: The final step involves coupling the pyrimidine derivative with the hydroxyphenyl group through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the methoxy group could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For instance, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising lead for medicinal chemistry.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group could enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]sulfanyl}propanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(3-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-chloro-2-pyrimidinyl]sulfanyl}propanamide: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(3-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide distinguishes it from similar compounds. This group is known to enhance the compound’s metabolic stability, lipophilicity, and binding affinity, making it a unique and potentially more effective compound in various applications.

Properties

Molecular Formula

C21H18F3N3O3S

Molecular Weight

449.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C21H18F3N3O3S/c1-30-16-7-5-13(6-8-16)17-12-18(21(22,23)24)27-20(26-17)31-10-9-19(29)25-14-3-2-4-15(28)11-14/h2-8,11-12,28H,9-10H2,1H3,(H,25,29)

InChI Key

POULXSMETUMBDC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NC3=CC(=CC=C3)O)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NC3=CC(=CC=C3)O)C(F)(F)F

Origin of Product

United States

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